N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula and a molecular weight of 282.14 g/mol. It is classified as a derivative of pyridine, containing a bromine atom and a cyano group attached to the pyridine ring, alongside a pivalamide group. This compound is utilized in various scientific and industrial applications, primarily in organic synthesis and medicinal chemistry.
The synthesis of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide involves several key steps:
The molecular structure of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide can be represented by its IUPAC name, which is N-(2-bromo-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide. The structural formula includes:
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16)
NMCUSHFETLDUIQ-UHFFFAOYSA-N
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Br
This structure indicates the presence of multiple functional groups that contribute to its chemical properties and reactivity.
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide involves its interaction with specific molecular targets in biological systems. The bromine and cyano groups can engage in various chemical interactions that influence biological pathways. The pivalamide moiety may enhance the compound's stability and solubility, affecting its pharmacological profile. Specific targets may include enzymes or receptors involved in metabolic processes or signaling pathways.
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide exhibits several notable physical and chemical properties:
Property | Data |
---|---|
Molecular Formula | C11H12BrN3O |
Molecular Weight | 282.14 g/mol |
State | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | Room temperature |
These properties are essential for understanding its behavior in various environments and applications .
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide has several applications in scientific research:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: